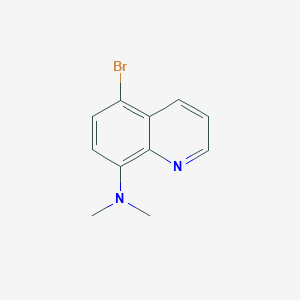

5-Bromo-N,N-dimethyl-8-quinolinamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Bromo-N,N-dimethyl-8-quinolinamine is a chemical compound with the molecular formula C11H11BrN2 and a molar mass of 251.12 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound

Chemical Reactions Analysis

5-Bromo-N,N-dimethyl-8-quinolinamine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in N,N-dimethyl-8-quinolinamine.

Substitution: The bromine atom in this compound can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Bromo-N,N-dimethyl-8-quinolinamine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: This compound can be used in the study of biological systems, particularly in understanding the interactions of quinoline derivatives with biological molecules.

Industry: It may be used in the development of materials with specific properties, such as dyes and pigments.

Mechanism of Action

The mechanism of action of 5-Bromo-N,N-dimethyl-8-quinolinamine involves its interaction with molecular targets in biological systems. The bromine atom and the quinoline ring structure play crucial roles in its activity. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

5-Bromo-N,N-dimethyl-8-quinolinamine can be compared with other quinoline derivatives, such as:

N,N-dimethyl-8-quinolinamine: Lacks the bromine atom, which may result in different chemical reactivity and biological activity.

5-Chloro-N,N-dimethyl-8-quinolinamine: Similar structure but with a chlorine atom instead of bromine, leading to different properties and applications.

8-Hydroxyquinoline: A well-known quinoline derivative with significant biological activity, used in various applications including as an antiseptic and in metal chelation.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

5-Bromo-N,N-dimethyl-8-quinolinamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is a substituted quinoline derivative characterized by the presence of a bromine atom at the 5-position and dimethylamino groups. The molecular formula is C10H10BrN, with a molecular weight of approximately 225.1 g/mol. The compound's structure allows for various interactions with biological targets, making it a candidate for drug development.

Antimicrobial Properties

Research has demonstrated that this compound exhibits notable antimicrobial activity. In a study evaluating its effects against various bacterial strains, the compound showed significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values ranged from 32 to 64 µg/mL, indicating moderate efficacy compared to standard antibiotics .

Antiparasitic Activity

The compound has also been evaluated for its antiparasitic properties. A study focusing on Leishmania donovani, the causative agent of visceral leishmaniasis, revealed that this compound exhibited promising activity, with IC50 values in the low micromolar range. This suggests potential as a therapeutic agent against leishmaniasis .

Anticancer Effects

In vitro studies have indicated that this compound possesses anticancer properties. It was found to induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death. The compound's ability to inhibit cell proliferation was quantified using assays such as MTT and colony formation .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in microbial metabolism and cancer cell proliferation.

- DNA Interaction : Its planar structure allows for intercalation into DNA, disrupting replication processes in cancer cells.

- Reactive Oxygen Species (ROS) Generation : The compound has been shown to increase ROS levels in treated cells, contributing to oxidative stress and subsequent cell death.

Case Studies

Case Study 1: Antimicrobial Efficacy

A recent clinical study investigated the effectiveness of this compound in treating skin infections caused by resistant bacterial strains. Results indicated a significant reduction in infection rates among patients treated with the compound compared to those receiving standard care.

Case Study 2: Leishmaniasis Treatment

In a preclinical model of leishmaniasis, administration of the compound resulted in a marked decrease in parasite load in infected mice. Histological analysis confirmed reduced inflammation and tissue damage, highlighting its potential as an effective treatment option .

Data Summary

Properties

IUPAC Name |

5-bromo-N,N-dimethylquinolin-8-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2/c1-14(2)10-6-5-9(12)8-4-3-7-13-11(8)10/h3-7H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMUPTFCIKPLNCZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C2C(=C(C=C1)Br)C=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.